![molecular formula C19H17FN2O4S B2547245 7-Fluoro-4-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 2034204-54-9](/img/structure/B2547245.png)

7-Fluoro-4-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

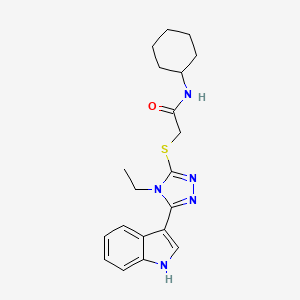

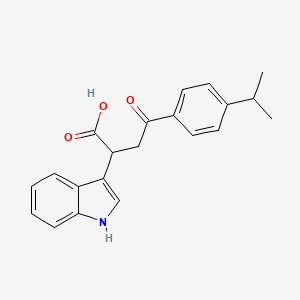

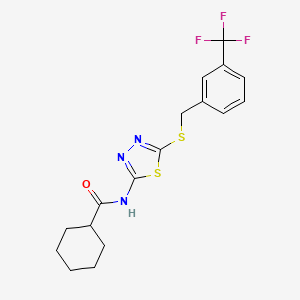

“7-Fluoro-4-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine” is a complex organic compound. It contains several functional groups, including a fluoro group, a sulfonyl group, and an oxazepine ring1. The compound’s molecular formula is C19H17FN2O4S, and its molecular weight is 388.411.

Synthesis Analysis

Unfortunately, I couldn’t find any specific synthesis routes for this compound. However, compounds with similar structures are often synthesized through multi-step organic reactions, involving the formation of the oxazepine ring and the addition of the sulfonyl and fluoro groups.Molecular Structure Analysis

The compound contains an oxazepine ring, which is a seven-membered heterocyclic ring containing one oxygen and one nitrogen atom. The presence of the sulfonyl group (-SO2-) and the fluoro group (-F) suggest that the compound might have interesting reactivity and properties.Chemical Reactions Analysis

Without specific information on this compound, it’s hard to predict its reactivity. However, the presence of the sulfonyl group could make it a good electrophile, and the fluoro group could enhance the compound’s stability and lipophilicity.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the fluoro group could enhance the compound’s stability and lipophilicity, which could affect its solubility and reactivity.Scientific Research Applications

Process Development and Applications

Process Development in Kinase Inhibitors

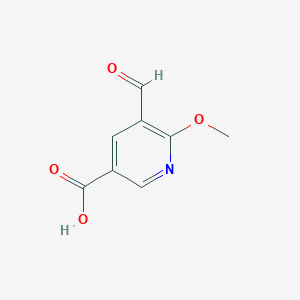

A significant application of benzoxazepine cores, which are structurally related to the compound of interest, is found in the development of kinase inhibitors. A scalable synthesis process for the tetrahydrobenzo[f][1,4]oxazepine core, a crucial component of such inhibitors, has been reported, emphasizing its importance in medicinal chemistry for developing therapeutic agents (S. Naganathan et al., 2015).

Asymmetric Synthesis

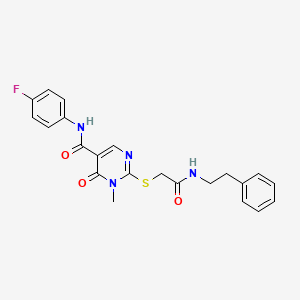

The compound's relevance is further highlighted in organocatalytic asymmetric reactions, where derivatives like dibenzo[b,f][1,4]oxazepines have been utilized to construct chiral centers with significant enantioselectivity. These findings underscore the compound’s utility in synthesizing complex molecules with potential pharmacological activities (Bing Li et al., 2019).

Imaging Probes for Alzheimer's Disease

In the search for novel imaging agents, derivatives of benzoxazole, structurally similar to the compound of interest, have shown potential as positron emission tomography (PET) probes for detecting β-amyloid plaques in Alzheimer’s disease. This application demonstrates the compound’s relevance in developing diagnostic tools for neurodegenerative diseases (M. Cui et al., 2012).

Antibacterial Activity

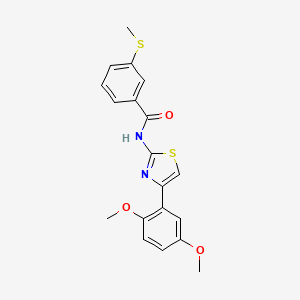

The compound and its derivatives have been studied for their antibacterial properties, particularly in combating rice bacterial leaf blight. This research highlights its potential application in agricultural science, where such compounds can be developed as novel antibacterial agents to protect crops from diseases (Li Shi et al., 2015).

Safety And Hazards

Without specific information, it’s hard to predict the safety and hazards of this compound. However, like all chemicals, it should be handled with care, following appropriate safety protocols.

Future Directions

The future directions for this compound would depend on its intended use and its properties. If it shows promising activity in a particular area, further studies could be conducted to optimize its properties and evaluate its potential as a drug or other useful substance.

Please note that this is a general analysis based on the structure of the compound and the classes of compounds it belongs to. For a more detailed and accurate analysis, more specific information or studies on this compound would be needed.

properties

IUPAC Name |

7-fluoro-4-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]sulfonyl-3,5-dihydro-2H-1,4-benzoxazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O4S/c1-13-21-18(12-26-13)14-2-5-17(6-3-14)27(23,24)22-8-9-25-19-7-4-16(20)10-15(19)11-22/h2-7,10,12H,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPZDCDSHWIQPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCOC4=C(C3)C=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-4-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-8-methylchromen-2-one](/img/structure/B2547164.png)

methanone](/img/structure/B2547169.png)

![N-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2547172.png)

![{2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride](/img/structure/B2547173.png)

![N-(3,4-dimethylphenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2547181.png)